molecular formula C8H9BN2O2S B13341206 (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid

(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13341206
M. Wt: 208.05 g/mol
InChI Key: RTNAVFLVBXDWDX-UHFFFAOYSA-N
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Description

(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . The reaction conditions are generally mild, with the process being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of biaryl compounds, while oxidation and reduction reactions can lead to various functionalized derivatives of the original compound.

Scientific Research Applications

(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential inhibitor of enzymes that contain active site serine or threonine residues .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-boronic acid: Similar structure but with different substitution patterns on the pyrazole ring.

    5-(3-Methyl-1H-pyrazol-1-yl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.

    3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-sulfonic acid: Features a sulfonic acid group, providing different reactivity and applications.

Uniqueness

The uniqueness of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid lies in its combination of a pyrazole ring, a thiophene ring, and a boronic acid group

Properties

Molecular Formula

C8H9BN2O2S

Molecular Weight

208.05 g/mol

IUPAC Name

[5-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O2S/c1-6-4-5-11(10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3

InChI Key

RTNAVFLVBXDWDX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2C=CC(=N2)C)(O)O

Origin of Product

United States

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